3,6-Dichloroisoquinoline chemical structure and properties
3,6-Dichloroisoquinoline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive overview of 3,6-dichloroisoquinoline, a halogenated derivative of the isoquinoline scaffold. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates available information on its chemical structure, and predicted properties. General synthetic strategies and the known reactivity of related chloro-substituted isoquinolines are discussed to provide a framework for its potential chemical behavior. Furthermore, the established biological significance of the isoquinoline core suggests potential applications for 3,6-dichloroisoquinoline in medicinal chemistry and drug discovery, which are explored herein. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
Chemical Structure and Properties
3,6-Dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅Cl₂N.[1] The structure consists of a benzene ring fused to a pyridine ring, with chlorine atoms substituted at the 3- and 6-positions of the isoquinoline core.
Table 1: Chemical and Physical Properties of 3,6-Dichloroisoquinoline
| Property | Value | Source |
| CAS Number | 1697221-90-1 | [1] |
| Molecular Formula | C₉H₅Cl₂N | [1] |
| Molecular Weight | 198.05 g/mol | [1] |
| Predicted XlogP | 3.7 | PubChemLite |
| Predicted Monoisotopic Mass | 196.9799 Da | PubChemLite |
Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined in available literature and require experimental validation.
Synthesis and Reactivity
General Synthetic Strategies
Two classical methods for isoquinoline synthesis that could potentially be adapted are the Bischler-Napieralski and Pictet-Spengler reactions. These typically involve the cyclization of a β-phenylethylamine derivative.
To achieve the desired 3,6-dichloro substitution pattern, one might start with appropriately chlorinated precursors, such as a 4-chloro-β-phenylethylamine, and introduce the second chlorine atom at a later stage, or utilize a starting material that already contains both chlorine atoms in the desired positions.
Reactivity of Chloro-Substituted Isoquinolines
The reactivity of the chlorine atoms on the isoquinoline ring is position-dependent. The chlorine atom at the 3-position is expected to be susceptible to nucleophilic substitution, although it is generally less reactive than a chlorine at the 1-position.[2] The chlorine at the 6-position, being on the benzene ring, is less activated towards nucleophilic aromatic substitution unless there are strong electron-withdrawing groups present.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are known to be effective for modifying chloro-isoquinolines. Studies on 1,3-dichloroisoquinoline have shown that the 1-position is more reactive towards such couplings, allowing for selective functionalization.[3] A similar differential reactivity might be anticipated for 3,6-dichloroisoquinoline, enabling selective modification at either the 3- or 6-position based on the reaction conditions and catalysts employed.
Spectroscopic Analysis
Specific spectroscopic data for 3,6-dichloroisoquinoline is not available in the reviewed literature. However, based on the analysis of related compounds, the following characteristic spectral features can be predicted.
Table 2: Predicted Spectroscopic Data for 3,6-Dichloroisoquinoline
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be influenced by the positions of the chlorine atoms. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbons attached to the chlorine atoms would show a downfield shift. |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. C-H stretching of the aromatic protons would appear around 3000-3100 cm⁻¹. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 197 and an M+2 peak of approximately two-thirds the intensity of the M⁺ peak, which is characteristic of a molecule containing two chlorine atoms. Fragmentation would likely involve the loss of chlorine and/or HCN. Predicted collision cross-section data for various adducts are available.[4] |
Potential Biological Activity and Applications in Drug Development
The isoquinoline scaffold is a prominent feature in a vast number of biologically active natural products and synthetic compounds.[5] These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.
While no specific biological studies on 3,6-dichloroisoquinoline have been reported, its structural similarity to other biologically active isoquinolines suggests it could be a valuable starting point for medicinal chemistry campaigns. The chlorine substituents can influence the compound's lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.
Drug Development Workflow
The exploration of 3,6-dichloroisoquinoline as a potential drug candidate would follow a standard drug discovery and development workflow.
In this workflow, 3,6-dichloroisoquinoline could serve as a fragment or a core scaffold for the synthesis of a library of derivatives. These derivatives would then be screened against various biological targets to identify lead compounds with desired activities. Structure-activity relationship (SAR) studies would be crucial to optimize the potency and selectivity of these leads.
Experimental Protocols
As no specific experimental protocols for the synthesis or analysis of 3,6-dichloroisoquinoline are available, a general procedure for a related Bischler-Napieralski reaction is provided below for illustrative purposes. This protocol would require significant adaptation and optimization for the synthesis of the target compound.
General Protocol for Bischler-Napieralski Reaction
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Amide Formation: A solution of the appropriate β-phenylethylamine in a suitable solvent (e.g., dichloromethane) is treated with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl derivative. The reaction is typically stirred at room temperature until completion.
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Cyclization: The purified N-acyl-β-phenylethylamine is dissolved in a high-boiling solvent (e.g., toluene or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added, and the mixture is heated to reflux for several hours.
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Workup and Purification: After cooling, the reaction mixture is carefully quenched with ice-water and basified with an aqueous base (e.g., NaOH or NH₄OH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 3,4-dihydroisoquinoline.
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Dehydrogenation (if required): The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.
Conclusion
3,6-Dichloroisoquinoline represents an under-explored area of isoquinoline chemistry. While specific data is scarce, its chemical structure suggests a rich potential for chemical modification and exploration of its biological properties. This guide provides a starting point for researchers by summarizing the available information and outlining potential avenues for synthesis and investigation. Further experimental work is necessary to fully characterize this compound and unlock its potential in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - 3,6-dichloroisoquinoline (C9H5Cl2N) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
